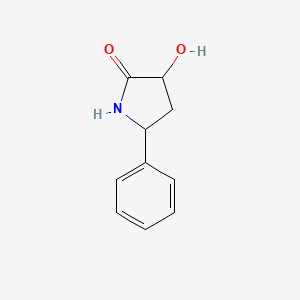

3-Hydroxy-5-phenylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

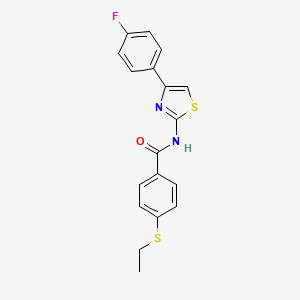

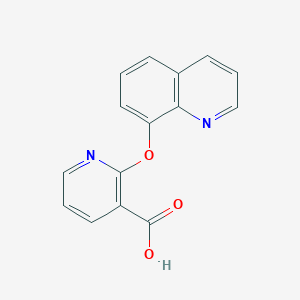

“3-Hydroxy-5-phenylpyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenyl group and a hydroxy group . The InChI code for this compound is 1S/C10H11NO2/c12-9-6-8 (11-10 (9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2, (H,11,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.2 . The compound is a powder at room temperature . Its melting point ranges from 150 to 155 degrees Celsius .Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Applications

3-Hydroxy-5-phenylpyrrolidin-2-one has been explored for its antitumor and antimicrobial properties. A study demonstrated the efficient synthesis of novel compounds with this structure, exhibiting significant potential in antitumor and antimicrobial applications. These compounds were synthesized through a microwave-assisted, chemoselective process, yielding products with high purity and yield under eco-friendly conditions. The structural formula of these compounds was confirmed by spectroscopic characterizations, and their biological activities suggest potential in the treatment of certain cancers and microbial infections (Azmy et al., 2018).

Pharmacological Profiles

The pharmacological profile of compounds structurally related to this compound has been studied, particularly those acting as 5-HT2A receptor antagonists. These compounds have shown significant inhibition of platelet aggregation induced by serotonin, suggesting their potential use in therapeutic applications related to platelet function and cardiovascular diseases (Ogawa et al., 2002).

Synthesis and Mechanistic Studies

There has been considerable interest in the synthesis and mechanism of reaction of this compound derivatives. Studies have focused on understanding the kinetics and transformation reactions of these compounds, providing insight into their chemical behavior and potential applications in various fields, including pharmaceuticals (Hanusek et al., 2004).

Biological Activity and Organic Synthesis

Compounds containing the 5-Hydroxypyrrolidin-2-one fragment, structurally similar to this compound, are known to possess various biological activities. They are found in inhibitors of HIV-1 integrase, tyrosine kinase, and other medically relevant targets. Additionally, they are useful intermediates in organic synthesis, showcasing the versatility of these compounds in both medicinal chemistry and synthetic applications (Fedoseev et al., 2015).

Potential in Anticonvulsant Applications

Research into the crystal structures of derivatives of this compound has shown significant promise in anticonvulsant applications. These studies reveal how stereochemical differences in the compounds can lead to variations in their pharmacological properties, which is crucial for the development of effective anticonvulsant medications (Krivoshein et al., 2017).

Safety and Hazards

Direcciones Futuras

The future directions for “3-Hydroxy-5-phenylpyrrolidin-2-one” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

3-hydroxy-5-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-6-8(11-10(9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPBZSBDIOOTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C1O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)

![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)

![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)

![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)

![1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2945540.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)